molecular formula C8H5BrClFO2 B15339508 4'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride

4'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride

Cat. No.: B15339508
M. Wt: 267.48 g/mol
InChI Key: WUMDSRXLZPRTBV-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a phenacyl chloride backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the hydroxyl group can produce a ketone .

Scientific Research Applications

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(4-bromo-2-fluoro-5-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2,12H,3H2

InChI Key

WUMDSRXLZPRTBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)C(=O)CCl

Origin of Product

United States

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